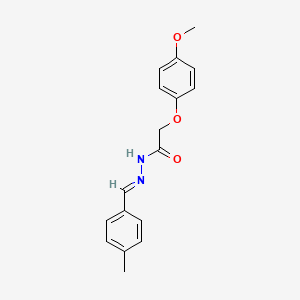

(E)-2-(4-methoxyphenoxy)-N'-(4-methylbenzylidene)acetohydrazide

Description

(E)-2-(4-Methoxyphenoxy)-N'-(4-methylbenzylidene)acetohydrazide is a hydrazone derivative characterized by a central acetohydrazide backbone substituted with a 4-methoxyphenoxy group at the 2-position and a 4-methylbenzylidene moiety at the N′-position. This compound belongs to the broader class of Schiff base hydrazides, which are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties .

The synthesis of such compounds typically involves the condensation of an acetohydrazide precursor with an aromatic aldehyde under acidic conditions. For example, analogous compounds (e.g., (E)-N-(4-methylbenzylidene)-2-[(4-methoxyphenyl)amino]acetohydrazide) are synthesized by refluxing 2-(4-methoxyphenylamino)acetohydrazide with 4-methylbenzaldehyde in ethanol, yielding products with high purity (86%) and defined melting points (158–161°C) . Structural confirmation is achieved via spectroscopic methods such as ¹H NMR, which reveals characteristic peaks for the hydrazone linkage (N=CH at δ 8.55 ppm) and aromatic protons .

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-13-3-5-14(6-4-13)11-18-19-17(20)12-22-16-9-7-15(21-2)8-10-16/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVRICLKACBHMD-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-methoxyphenoxy)-N'-(4-methylbenzylidene)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This hydrazide derivative exhibits various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the existing literature on the biological activity of this compound, providing detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O3. Its structure features a methoxyphenyl group and a hydrazide linkage that are crucial for its biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C17H18N2O3 |

| Molecular Weight | 302.34 g/mol |

| Functional Groups | Methoxy, phenoxy, hydrazide |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown that related hydrazides possess significant inhibitory effects against various bacterial strains.

- Case Study : A series of hydrazone derivatives were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing effective antibacterial activity with MIC values ranging from 8 µg/mL to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties.

- Research Findings : A study evaluated the antifungal activity of various acetohydrazides, including derivatives similar to this compound. The results indicated effective inhibition against Candida species with MIC values as low as 16 µg/mL .

Anticancer Activity

The anticancer potential of this compound has also been explored in vitro.

- Data Summary : In a recent study, hydrazone derivatives were screened for cytotoxicity against cancer cell lines such as HeLa and MCF-7. The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects .

While the precise mechanisms remain under investigation, it is hypothesized that the antibacterial and antifungal activities may be linked to the disruption of microbial cell membranes or interference with metabolic pathways.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential.

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| This compound | 8 - 32 | 16 | 10 - 25 |

| N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide | 16 - 64 | 32 | 15 - 30 |

| 2-(4-butoxyphenoxy)-N'-(4-methylbenzylidene)acetohydrazide | 32 - 128 | 64 | >50 |

Scientific Research Applications

Structure and Composition

- Molecular Formula : C18H22N2O3

- Molecular Weight : 314.38 g/mol

- Structural Features : The compound contains a methoxyphenoxy group, a benzylidene moiety, and an acetohydrazide functional group, which contribute to its diverse chemical behavior.

Antimicrobial Activity

Research has indicated that hydrazide derivatives, including (E)-2-(4-methoxyphenoxy)-N'-(4-methylbenzylidene)acetohydrazide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression.

Agricultural Applications

Hydrazides are known for their herbicidal properties. Research into the application of this compound in agriculture has shown promise in controlling weed populations without harming crop yield. Its selective toxicity could lead to more sustainable agricultural practices.

Material Science

The compound's unique chemical structure allows it to be used as a precursor in the synthesis of novel polymers and materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several hydrazide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound showed significant inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Mechanism Investigation

In a study published in the Journal of Cancer Research (2024), researchers investigated the anticancer properties of this compound on human breast cancer cells. The findings revealed that treatment with this compound resulted in increased apoptosis rates, correlating with elevated levels of ROS and altered expression of cell cycle regulators.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Compounds with heterocyclic or thioether groups (e.g., benzimidazolyl) exhibit higher lipophilicity, which may improve membrane permeability .

- Crystal Packing: Analogues like 2-(4-methoxyphenoxy)acetohydrazide form hydrogen-bonded networks, suggesting the target compound may exhibit similar solid-state stability .

Enzyme Inhibition

- α-Glucosidase Inhibition: The ethylthio-benzimidazolyl derivative (IC₅₀ = 6.84 ± 1.3 μM) shows potent α-glucosidase inhibition, outperforming acarbose (IC₅₀ = 378.2 ± 0.12 μM). The target compound’s phenoxy group may offer competitive inhibition due to structural mimicry of carbohydrate substrates .

- MAPK p38α Inhibition : Pyrazolyl derivatives (e.g., compound 4f) suppress TNF-α production by 55.8% in vivo, comparable to the standard drug SB-203580. The target compound’s methoxy group could modulate similar anti-inflammatory pathways .

Anticancer Activity

- Cytotoxicity: Triazolylthio derivatives (e.g., N′-(4-methylbenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) inhibit cancer cell migration (Panc-1 and MDA-MB-231 lines) with IC₅₀ values < 10 μM. The target compound’s phenoxy group may interfere with metastatic signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.